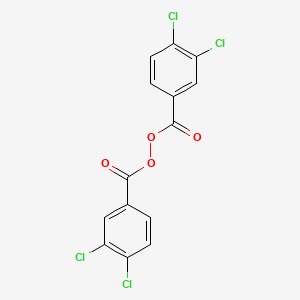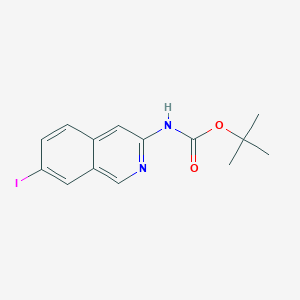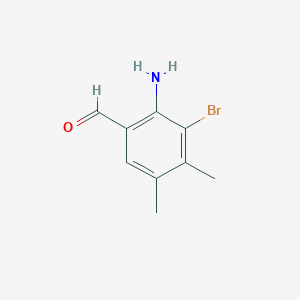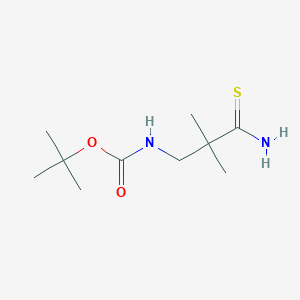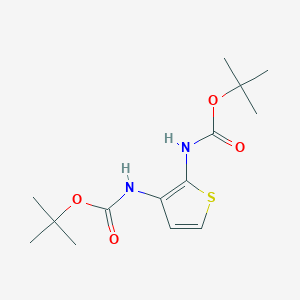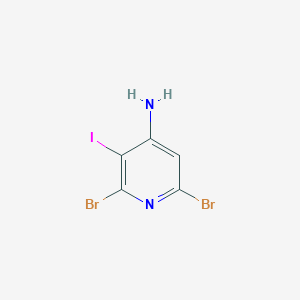
2,6-Dibromo-3-iodopyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-iodopyridin-4-amine is a halogenated pyridine derivative with the molecular formula C5H3Br2IN2. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-iodopyridin-4-amine typically involves halogenation reactions. One common method is the bromination of 3-iodopyridin-4-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-3-iodopyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce azido or thiolated derivatives .
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-iodopyridin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-iodopyridin-4-amine depends on its specific applicationThese interactions can modulate the activity of the target molecules and pathways involved in biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-iodopyridine: Similar in structure but lacks bromine atoms.
2,4-Dibromo-6-chloropyridin-3-amine: Contains chlorine instead of iodine.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of an amino group.
Uniqueness
2,6-Dibromo-3-iodopyridin-4-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This combination of halogens imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research applications .
Propiedades
Fórmula molecular |
C5H3Br2IN2 |
|---|---|
Peso molecular |
377.80 g/mol |
Nombre IUPAC |
2,6-dibromo-3-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3Br2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
Clave InChI |
FWRNNISFZXNPRN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Br)Br)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
